molecular formula C13H8F2O B1443423 2-(2,4-Difluorophenyl)benzaldehyde CAS No. 1183323-64-9

2-(2,4-Difluorophenyl)benzaldehyde

Cat. No. B1443423
CAS RN: 1183323-64-9
M. Wt: 218.2 g/mol
InChI Key: KSNYBGBUTBEDQC-UHFFFAOYSA-N
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Description

“2-(2,4-Difluorophenyl)benzaldehyde” is a chemical compound with the CAS Number: 1183323-64-9 . It has a molecular weight of 218.2 . The IUPAC name for this compound is 2’,4’-difluoro [1,1’-biphenyl]-2-carbaldehyde .


Molecular Structure Analysis

The molecular structure of “2-(2,4-Difluorophenyl)benzaldehyde” consists of a biphenyl group with two fluorine atoms attached to the phenyl ring . The InChI code for this compound is 1S/C13H8F2O/c14-10-5-6-12 (13 (15)7-10)11-4-2-1-3-9 (11)8-16/h1-8H .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(2,4-Difluorophenyl)benzaldehyde” are not available, it’s known that the 2nd position of benzothiazole, a similar compound, is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,4-Difluorophenyl)benzaldehyde” include a molecular weight of 218.20 g/mol . The compound has a complexity of 236 . The InChI key for this compound is VXWNQBQQPCHIMW-UHFFFAOYSA-N .

Scientific Research Applications

Medicinal Chemistry

2-(2,4-Difluorophenyl)benzaldehyde: is a compound of interest in medicinal chemistry due to its potential as a building block for synthesizing pharmacologically active molecules. Its derivatives, such as phenoxy acetamide and its chalcone, indole, and quinoline derivatives, have been explored for therapeutic applications . The compound’s ability to interact with various functional groups makes it a versatile precursor in the design of new drugs.

Pharmaceutical Applications

In the pharmaceutical industry, 2-(2,4-Difluorophenyl)benzaldehyde can be used to synthesize compounds with antioxidant properties. It serves as a key intermediate in the production of various drugs and is involved in the synthesis of flavones and flavanones, which are known for their anti-inflammatory and anti-cancer properties .

Organic Synthesis

This compound plays a crucial role in organic synthesis, particularly in the construction of complex molecules. It is used in the synthesis of imidazoles, which are important heterocycles in functional molecules utilized in everyday applications, including pharmaceuticals and agrochemicals .

Material Science

In material science, 2-(2,4-Difluorophenyl)benzaldehyde is used in the development of new materials with specific properties. Its derivatives are studied for their intermolecular interactions, which are essential in forming 1D chains and networks in crystalline structures .

Analytical Chemistry

The compound finds applications in analytical chemistry where it may be used as a standard or reference compound in chromatographic analysis and mass spectrometry. Its well-defined structure and properties allow for accurate identification and quantification of substances .

Environmental Science

While direct applications in environmental science are not extensively documented, compounds like 2-(2,4-Difluorophenyl)benzaldehyde can be involved in studies related to environmental pollutants. Its derivatives could be used to understand the behavior of fluorinated organic compounds in the environment .

Safety and Hazards

The safety information available indicates that “2-(2,4-Difluorophenyl)benzaldehyde” has a GHS07 pictogram, with a signal word of "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Future Directions

While specific future directions for “2-(2,4-Difluorophenyl)benzaldehyde” are not available, research on similar compounds like benzothiazole derivatives is ongoing, with a focus on developing more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-(2,4-difluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-10-5-6-12(13(15)7-10)11-4-2-1-3-9(11)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNYBGBUTBEDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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